

Application of ITK Inhibitor 2 in Jurkat Cell Line Experiments

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Compound of Interest

Compound Name: *ITK inhibitor 2*

Cat. No.: *B15542197*

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Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Its involvement in T-cell activation, differentiation, and cytokine production makes it a significant therapeutic target for various immunological disorders and T-cell malignancies.[1][3] The Jurkat cell line, an immortalized human T lymphocyte line, serves as a widely utilized in vitro model to investigate T-cell signaling pathways and to assess the efficacy and mechanism of action of ITK inhibitors.[1] This document provides detailed application notes and protocols for the use of a representative ITK inhibitor, hereafter referred to as "**ITK Inhibitor 2**," in Jurkat cell line experiments.

Mechanism of Action

ITK inhibitors function by binding to the ITK enzyme, preventing its phosphorylation of downstream substrates.[2] This interruption of the signaling cascade leads to reduced T-cell activation and proliferation.[2] Upon TCR engagement, ITK is activated and subsequently phosphorylates phospholipase C- γ 1 (PLC γ 1).[4][5] Activated PLC γ 1 initiates a cascade involving calcium mobilization and the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are critical for T-cell activation and cytokine gene expression.[3][6] ITK inhibitors block these downstream events.

Data Presentation

The following tables summarize the quantitative data for representative ITK inhibitors in Jurkat cell line experiments.

Table 1: Inhibitory Activity of ITK Inhibitors

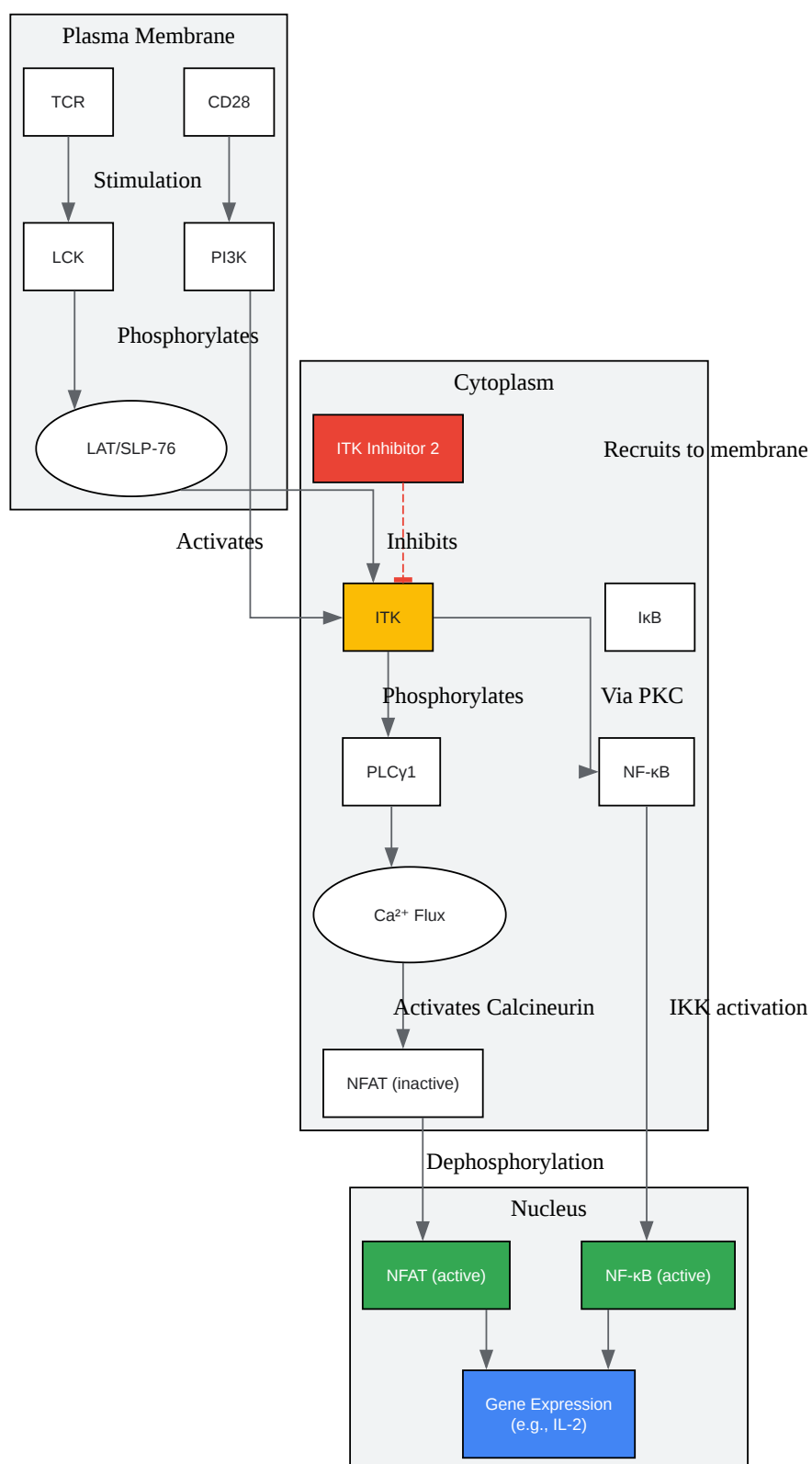
Inhibitor	Target(s)	IC50 (Purified Enzyme)	IC50 (Jurkat Cell Growth/Viability)	Reference
Ibrutinib	BTK, ITK	2.2 nM (ITK)	~2.5-5 μ M	[1]
Soquelitinib (CPI-818)	ITK	2.3 nM	IC50 of 136 nM for IL-2 secretion	[7][8]
PRN694	ITK, RLK	Potent and selective	0.5 μ M inhibits downstream signaling	[5][6]
BMS-509744	ITK	Not specified	Induces apoptosis at 3-8 μ M	[9]

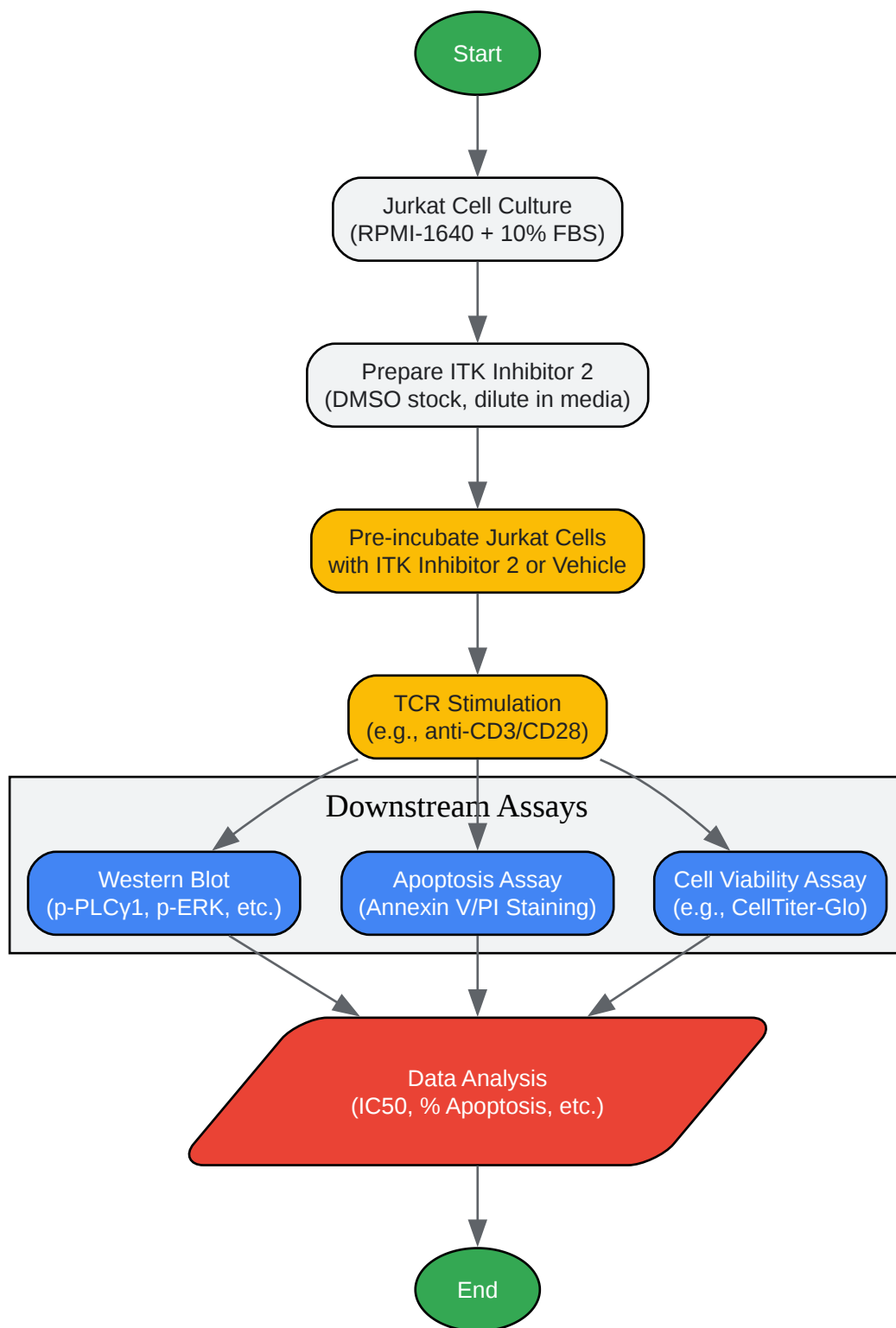
Table 2: Effects of ITK Inhibitors on Downstream Signaling in Jurkat Cells

Inhibitor	Effect on PLC γ Phosphorylation	Effect on Ca $^{2+}$ Flux	Effect on NFAT/NF κ B Activation	Reference
Ibrutinib	Abolished	Repressed	Inhibited NFAT activation	[1]
Soquelitinib (CPI-818)	Reduced	Not specified	Reduced NF- κ B nuclear translocation	[8]
PRN694	Inhibited	Not specified	Inhibited NFAT1 and I κ B α activation	[6]
BMS-509744	Not specified	Not specified	Not specified	[9]

Signaling Pathway and Experimental Workflow Visualization

ITK Signaling Pathway in Jurkat Cells





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